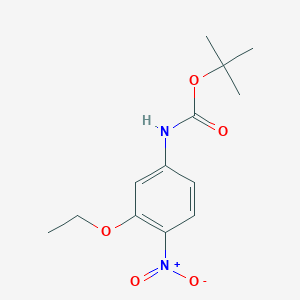
N-Boc-3-ethoxy-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-3-ethoxy-4-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, an ethoxy group at the third position, and a nitro group at the fourth position of the aniline ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-ethoxy-4-nitroaniline typically involves multiple steps. One common route starts with the nitration of aniline to form 4-nitroaniline. This is followed by the protection of the amino group with a Boc group using di-tert-butyl dicarbonate (Boc2O) under basic conditions. The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a suitable base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-3-ethoxy-4-nitroaniline undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium ethoxide or other nucleophiles in suitable solvents.
Deprotection: Trifluoroacetic acid in dichloromethane or methanol.
Major Products Formed
Reduction: 3-ethoxy-4-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Deprotection: 3-ethoxy-4-nitroaniline.
Aplicaciones Científicas De Investigación
N-Boc-3-ethoxy-4-nitroaniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Boc-3-ethoxy-4-nitroaniline depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can participate in various biochemical pathways. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis. The ethoxy group can influence the compound’s solubility and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-4-nitroaniline: Similar structure but lacks the ethoxy group.
3-ethoxy-4-nitroaniline: Similar structure but lacks the Boc group.
N-Boc-3-methoxy-4-nitroaniline: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
N-Boc-3-ethoxy-4-nitroaniline is unique due to the presence of both the Boc protecting group and the ethoxy group, which provide distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Propiedades
Fórmula molecular |
C13H18N2O5 |
|---|---|
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
tert-butyl N-(3-ethoxy-4-nitrophenyl)carbamate |
InChI |
InChI=1S/C13H18N2O5/c1-5-19-11-8-9(6-7-10(11)15(17)18)14-12(16)20-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,16) |
Clave InChI |
FKEYBVCNQHXBHF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
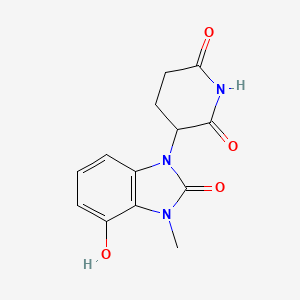
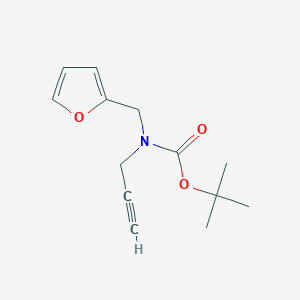
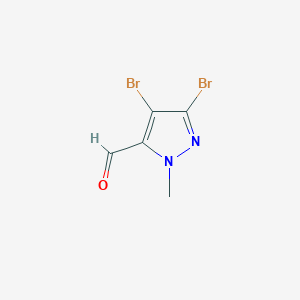
aminehydrochloride](/img/structure/B13506476.png)
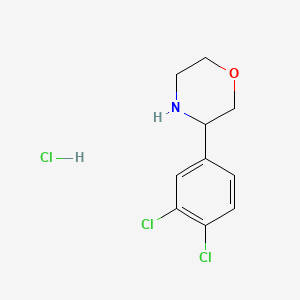

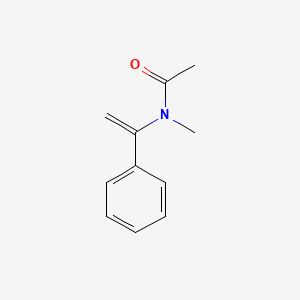
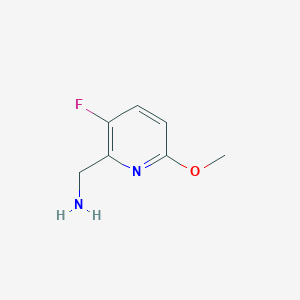
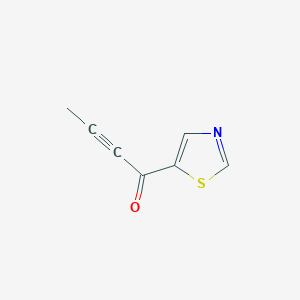
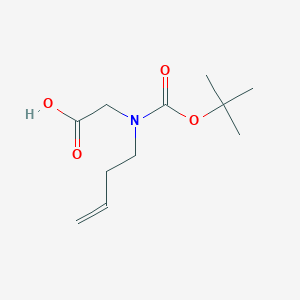
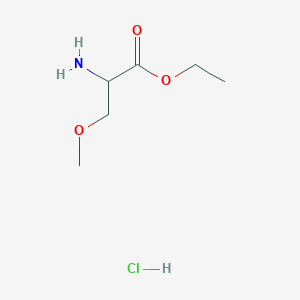
![Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B13506529.png)
![9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B13506532.png)
